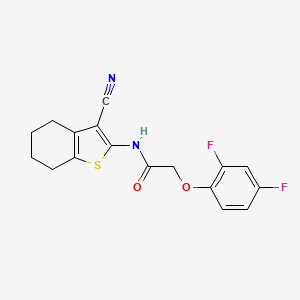![molecular formula C22H29F3N6O2S B10944966 N-(3-methoxypropyl)-2-({5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B10944966.png)
N-(3-methoxypropyl)-2-({5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-N~1~-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 2-{[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-N~1~-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the isopropylphenyl and trifluoromethyl groups. The final steps involve the addition of the hydrazinecarbothioamide moiety. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-N~1~-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-N~1~-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of functional groups, which confer specific properties and reactivity. Similar compounds include:
- 2-[(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N-(2-ISOPROPYLPHENYL)ACETAMIDE
- 2-Chloro-5-(trifluoromethyl)pyridine
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, making each unique in its applications and properties.
Properties
Molecular Formula |
C22H29F3N6O2S |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
1-(3-methoxypropyl)-3-[[5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]thiourea |
InChI |
InChI=1S/C22H29F3N6O2S/c1-13(2)14-5-7-15(8-6-14)16-11-18(22(23,24)25)31-19(27-16)12-17(30-31)20(32)28-29-21(34)26-9-4-10-33-3/h5-8,12-13,16,18,27H,4,9-11H2,1-3H3,(H,28,32)(H2,26,29,34) |
InChI Key |
WLMPKUNBXQEIFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)NNC(=S)NCCCOC)N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-hexyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944892.png)
![3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide](/img/structure/B10944898.png)

![6-Benzyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B10944909.png)
![methyl 6-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B10944920.png)
![N-(3-chlorophenyl)-2-{3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B10944925.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(piperidin-1-yl)acetamide](/img/structure/B10944935.png)
![Ethyl 2-({[3-(difluoromethoxy)phenyl]carbonyl}amino)-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B10944937.png)

![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B10944939.png)
![5-[2-(4-chlorophenyl)cyclopropyl]-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10944946.png)
![4-hydroxy-6-methyl-3-[(2E)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one](/img/structure/B10944953.png)
![Ethyl 5-({[5-bromo-2-(difluoromethoxy)phenyl]carbonyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B10944974.png)
